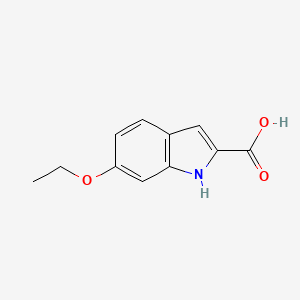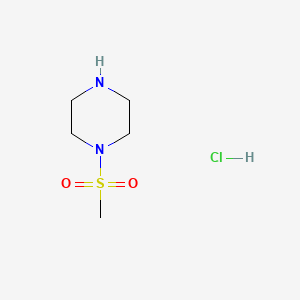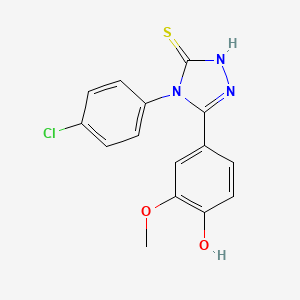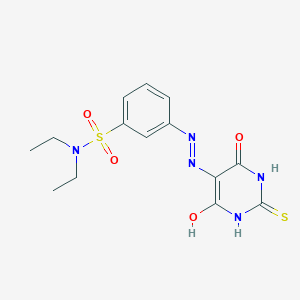
5-phenyl-N-(2-(2-phenylthiazol-4-yl)ethyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(2-(2-phenylthiazol-4-yl)ethyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Development
Researchers have developed efficient synthesis methods for oxazole derivatives, which include "5-phenyl-N-(2-(2-phenylthiazol-4-yl)ethyl)oxazole-2-carboxamide." For instance, Kumar et al. (2012) reported an effective two-step synthesis of 2-phenyl-4,5-substituted oxazoles via intramolecular copper-catalyzed cyclization, enhancing the introduction of various functional groups to the oxazole ring (Kumar et al., 2012). Similarly, Ahmed et al. (2016) focused on the one-pot synthesis of triazole derivatives, indicating the versatility of this scaffold in generating novel compounds with potential biological activities (Ahmed et al., 2016).
Biological Activities and Applications
Derivatives of "this compound" have been explored for various biological activities. For example, compounds synthesized from 2-amino-5-nitrothiazole demonstrated notable antibacterial and antifungal properties, with certain derivatives screened for antitubercular activity against Mycobacterium tuberculosis (Samadhiya et al., 2013). Additionally, Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives, demonstrating significant cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, suggesting potential applications in cancer therapy (Šermukšnytė et al., 2022).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound may interact with a variety of targets in the body.
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . This suggests that the compound may interact with its targets in a manner dependent on its specific structure.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the reported biological activities of thiazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(20-23-13-18(26-20)15-7-3-1-4-8-15)22-12-11-17-14-27-21(24-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLWMHORESQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2691083.png)

![1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B2691087.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2691090.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-methoxy-1-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2691092.png)


![Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2691095.png)



